Ivosidenib
Ivosidenib
Ivosidenib is a inhibitor of IDH1. The detailed information please refer to WO2015127172A1 and WO2015138839A1.Target: IDH1
Brand Name:
Vulcanchem
CAS No.:
1448347-49-6
VCID:
VC0003007
InChI:
InChI=1S/C28H22ClF3N6O3/c29-21-4-2-1-3-20(21)25(26(40)36-18-11-28(31,32)12-18)37(19-10-17(30)14-34-15-19)27(41)22-5-6-24(39)38(22)23-9-16(13-33)7-8-35-23/h1-4,7-10,14-15,18,22,25H,5-6,11-12H2,(H,36,40)/t22-,25-/m0/s1
SMILES:
C1CC(=O)N(C1C(=O)N(C2=CC(=CN=C2)F)C(C3=CC=CC=C3Cl)C(=O)NC4CC(C4)(F)F)C5=NC=CC(=C5)C#N
Molecular Formula:
C28H22ClF3N6O3
Molecular Weight:
583
Ivosidenib
CAS No.: 1448347-49-6
Inhibitors
VCID: VC0003007
Molecular Formula: C28H22ClF3N6O3
Molecular Weight: 583
CAS No. | 1448347-49-6 |
---|---|
Product Name | Ivosidenib |
Molecular Formula | C28H22ClF3N6O3 |
Molecular Weight | 583 |
IUPAC Name | (2S)-N-[(1S)-1-(2-chlorophenyl)-2-[(3,3-difluorocyclobutyl)amino]-2-oxoethyl]-1-(4-cyanopyridin-2-yl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide |
Standard InChI | InChI=1S/C28H22ClF3N6O3/c29-21-4-2-1-3-20(21)25(26(40)36-18-11-28(31,32)12-18)37(19-10-17(30)14-34-15-19)27(41)22-5-6-24(39)38(22)23-9-16(13-33)7-8-35-23/h1-4,7-10,14-15,18,22,25H,5-6,11-12H2,(H,36,40)/t22-,25-/m0/s1 |
Standard InChIKey | WIJZXSAJMHAVGX-DHLKQENFSA-N |
SMILES | C1CC(=O)N(C1C(=O)N(C2=CC(=CN=C2)F)C(C3=CC=CC=C3Cl)C(=O)NC4CC(C4)(F)F)C5=NC=CC(=C5)C#N |
Appearance | Assay:≥98%A crystalline solid |
Description | Ivosidenib is a inhibitor of IDH1. The detailed information please refer to WO2015127172A1 and WO2015138839A1.Target: IDH1 |
Synonyms | (S)-N-((S)-1-(2-chlorophenyl)-2-((3,3-difluorocyclobutyl)amino)-2-oxoethyl)-1-(4-cyanopyridin-2-yl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide |
Reference | [1]. Agresta Samuel V, et al. (S)-N-((S)-1-(2-Chlorophenyl)-2-((3,3-difluorocyclobutyl)amino)-2-oxoethyl)-1-(4-cyanopyridin-2-yl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide as therapeutically active compound for treating cancer characterized by a mutant allele of IDH1. From PCT Int. Appl. (2015), WO 2015127172 A1 20150827. [2]. Gu Chong-Hui, et al. Pharmaceutical compositions of therapeutically active compounds comprising (S)-N-((S)-1-(2-chlorophenyl)-2-[(3,3-difluorocyclobutyl)amino]-2-oxoethyl)-1-(4-cyanopyridin-2-yl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide for treating hematologic malignancies with mutant allele of IDH1. From PCT Int. Appl. (2015), WO 2015138839 A1 20150917. |
PubChem Compound | 71657455 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume